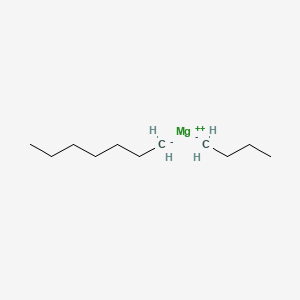

magnesium;butane;heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium: Magnesium is typically extracted from minerals like dolomite and magnesite through processes such as electrolysis of molten magnesium chloride or thermal reduction of magnesium oxide with silicon or aluminum.

Butane: Butane is obtained from natural gas processing and petroleum refining. It is separated from other hydrocarbons through fractional distillation.

Heptane: Heptane is also derived from petroleum refining, where it is separated from other hydrocarbons using distillation techniques.

Industrial Production Methods

Magnesium: Industrial production of magnesium involves the electrolysis of molten magnesium chloride, often sourced from seawater or brine.

Butane: Butane is produced on an industrial scale through the refining of crude oil and natural gas.

Heptane: Heptane is produced by refining crude oil and is often used as a solvent in laboratories and industries.

Chemical Reactions Analysis

Types of Reactions

-

Magnesium

Oxidation: Magnesium reacts with oxygen to form magnesium oxide.

Reduction: Magnesium can reduce other metals from their oxides.

Substitution: Magnesium can participate in Grignard reactions, forming organomagnesium compounds.

-

Butane

Combustion: Butane undergoes complete combustion to produce carbon dioxide and water.

Halogenation: Butane reacts with halogens to form haloalkanes.

-

Heptane

Combustion: Heptane combusts to form carbon dioxide and water.

Cracking: Heptane can be cracked to produce smaller hydrocarbons like ethylene and propylene.

Common Reagents and Conditions

Magnesium: Common reagents include oxygen (for oxidation), acids (for reduction), and alkyl halides (for Grignard reactions).

Butane: Common reagents include oxygen (for combustion) and halogens (for halogenation).

Heptane: Common reagents include oxygen (for combustion) and catalysts (for cracking).

Major Products Formed

Magnesium: Magnesium oxide, organomagnesium compounds.

Butane: Carbon dioxide, water, haloalkanes.

Heptane: Carbon dioxide, water, smaller hydrocarbons.

Scientific Research Applications

Energy Storage and Fuel Applications

Magnesium-based compounds are being investigated for their potential in hydrogen storage and fuel cell applications. The high energy density of magnesium makes it an attractive candidate for energy storage systems.

- Hydrogen Generation : Magnesium reacts with water to produce hydrogen gas, which can be harnessed for fuel cells. The reaction is as follows:

Mg+2H2O→Mg OH 2+H2This reaction is beneficial for sustainable energy solutions, where hydrogen serves as a clean fuel alternative.

Solvent Properties in Chemical Synthesis

Heptane, one of the components, is widely used as a non-polar solvent in laboratories. Its low reactivity makes it ideal for dissolving organic compounds without participating in chemical reactions.

- Grease Spot Test : Heptane is utilized in the grease spot test to identify the presence of organic compounds on paper. This method involves shaking stained paper in heptane to dissolve oil spots, revealing underlying substances .

Pharmaceutical Applications

Magnesium compounds are essential in pharmaceutical formulations due to their role in various biological processes. The bioavailability of magnesium is crucial for maintaining health, influencing muscle function, nerve transmission, and enzymatic reactions.

- Bioavailability Studies : Recent studies have shown that magnesium formulations can significantly enhance plasma magnesium levels compared to traditional supplements . This has implications for developing more effective dietary supplements.

Materials Science

The combination of magnesium with hydrocarbons like butane and heptane can lead to innovative materials with unique properties.

- Composite Materials : Research indicates that magnesium-based composites can exhibit enhanced mechanical properties when combined with organic solvents. These materials are being explored for use in lightweight structural applications in aerospace and automotive industries.

Environmental Applications

The use of magnesium compounds in environmental remediation processes is gaining attention. Their ability to react with various pollutants makes them candidates for cleaning contaminated sites.

- Pollutant Absorption : Magnesium compounds can absorb heavy metals and other contaminants from water sources, providing a method for environmental cleanup.

Case Study 1: Hydrogen Production from Magnesium

A study conducted on the efficiency of magnesium-based systems for hydrogen production demonstrated that using magnesium powders significantly increased hydrogen yield compared to traditional methods. The process was optimized at moderate temperatures (475-550 °C), achieving up to 14.7 moles of hydrogen per mole of heptane fed into the system .

Case Study 2: Bioavailability of Magnesium Supplements

In a double-blind clinical trial involving 40 participants, the effectiveness of a new magnesium supplement was evaluated against conventional forms. Results indicated that the new formulation led to a sustained increase in plasma magnesium levels over time, highlighting its potential for improved absorption and reduced side effects associated with traditional magnesium supplements .

Table 1: Comparison of Hydrogen Yield from Magnesium Systems

| System Type | Temperature (°C) | Hydrogen Yield (moles H2/mole feed) |

|---|---|---|

| Traditional Method | 500 | 8.0 |

| Optimized Magnesium | 475-550 | 14.7 |

Table 2: Bioavailability of Different Magnesium Sources

| Magnesium Source | Plasma Level Increase (µg/dL) | Side Effects |

|---|---|---|

| Magnesium Oxide | 5 | Mild gastrointestinal discomfort |

| Magnesium Citrate | 7 | None |

| MAGSHAPE Microcapsules | 12 | Minimal |

Mechanism of Action

Magnesium: Acts as a reducing agent by donating electrons in chemical reactions. In biological systems, it stabilizes structures like ribosomes and membranes.

Butane: Undergoes combustion by reacting with oxygen to release energy. In halogenation, it forms haloalkanes through substitution reactions.

Heptane: Undergoes combustion to release energy. In cracking, it breaks down into smaller hydrocarbons through thermal decomposition.

Comparison with Similar Compounds

Magnesium

Magnesium (Mg) is a lightweight alkaline earth metal with atomic number 12. It exhibits high strength-to-weight ratios, excellent machinability, and good thermal conductivity. Pure magnesium has a hexagonal close-packed crystal structure and is often alloyed with aluminum, zinc, or rare earth elements to enhance mechanical properties . Medicinally, magnesium sulfate is widely used for treating conditions like bronchiolitis in pediatric patients, demonstrating efficacy in reducing hospitalization duration and symptom severity .

Butane

Butane (C₄H₁₀) is a saturated hydrocarbon classified as an alkane. It exists as two structural isomers: n-butane (linear chain) and iso-butane (branched). Butane is a volatile, flammable gas at room temperature, commonly used as a fuel (e.g., in lighters) and as a working fluid in Organic Rankine Cycle (ORC) systems for energy recovery. Its thermodynamic properties, such as low boiling point (-0.5°C for n-butane), make it suitable for low-temperature heat recovery applications .

Heptane

Heptane (C₇H₁₆) is a straight-chain alkane with seven carbon atoms. Commercial heptane is often a mixture of isomers, while n-heptane refers to the pure linear form. It has a boiling point of 98.4°C and is used as a solvent in laboratories and industrial processes. In energy systems, heptane is blended with other hydrocarbons (e.g., butane, hexane) to optimize thermodynamic performance in ORCs and bitumen extraction .

Magnesium vs. Other Metals

| Property | Magnesium (Mg) | Aluminum (Al) | Calcium (Ca) |

|---|---|---|---|

| Density (g/cm³) | 1.74 | 2.70 | 1.55 |

| Melting Point (°C) | 650 | 660 | 842 |

| Thermal Conductivity (W/m·K) | 156 | 237 | 201 |

| Common Alloys | Mg-Al-Zn | Al-Cu-Si | Ca-Si |

Magnesium’s lower density compared to aluminum (2.70 g/cm³) makes it advantageous for lightweight structural applications in aerospace and automotive industries. However, aluminum exhibits superior thermal conductivity (237 W/m·K vs. 156 W/m·K for Mg) .

Butane vs. Propane and Hexane

Butane is often compared to propane (C₃H₈) and hexane (C₆H₁₄) in ORC systems:

- Thermodynamic Efficiency : Butane/propane mixtures achieve higher cycle efficiencies (10–12%) than butane/hexane mixtures (8–10%) due to lower condensation temperature glides .

- Power Output : Butane/heptane blends generate 15–20% higher power outputs than propane/heptane mixtures under optimized evaporation temperatures (120–150°C) .

Heptane vs. Hexane and n-Heptane

| Property | Heptane (C₇H₁₆) | Hexane (C₆H₁₄) | n-Heptane (C₇H₁₆) |

|---|---|---|---|

| Boiling Point (°C) | 98.4 | 69 | 98.4 |

| Density (g/cm³) | 0.68 | 0.66 | 0.68 |

| Application | ORC working fluid | Solvent | Octane rating standard |

Heptane’s higher boiling point compared to hexane makes it preferable for high-temperature ORC operations, while n-heptane’s purity is critical for standardized octane rating tests .

Research Findings and Data Tables

Thermodynamic Performance in ORC Mixtures

Table 1: Performance of Zeotropic Mixtures in Solar ORC Systems

| Mixture | Cycle Efficiency (%) | Power Output (kW) | Evaporation Glide (°C) |

|---|---|---|---|

| Butane/Heptane | 12.5 | 45.2 | 8.3 |

| Butane/Hexane | 9.8 | 38.7 | 6.1 |

| R245fa/Heptane | 11.1 | 42.9 | 9.7 |

Source: Thermodynamic models using REFPROP database

Q & A

Basic Research Questions

Q. What experimental procedures are recommended for determining the empirical formula of magnesium oxide, and how should data inconsistencies be addressed?

Q. How should researchers ensure the purity and proper characterization of magnesium samples in combustion experiments?

- Methodological Answer : Source magnesium from certified suppliers (e.g., Sigma-Aldrich, 99.9% purity) and store in argon-filled desiccators to prevent oxidation. Pre-characterize using X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals. Report supplier details, lot numbers, and storage protocols in the "Materials" section to enable replication .

Q. What are the best practices for measuring the density and viscosity of heptane-bitumen mixtures in phase behavior studies?

- Methodological Answer : Use a calibrated pycnometer for density measurements and a rotational viscometer for viscosity. Maintain equilibrium conditions by stirring mixtures in a PVT cell for 24+ hours at controlled temperatures (20–200°C) and pressures (1–10 MPa). Tabulate data with columns for solvent-to-bitumen ratios, temperature, pressure, density (g/cm³), and viscosity (mPa·s). Validate results against published datasets (e.g., Ardali et al., 2010) to identify outliers .

Advanced Research Questions

Q. How can researchers design experiments to study the miscibility of butane and heptane in Athabasca bitumen under non-isothermal conditions?

- Methodological Answer : Employ a custom PVT apparatus with in-situ phase detection. Vary initial solvent concentration (5–30 wt%) and temperature gradients (50–150°C) to simulate reservoir conditions. Measure k-values (partition coefficients) and solubility limits using gas chromatography. Analyze discrepancies between experimental and simulated data (e.g., CMG-STARS models) by adjusting nonrandomness parameters (α₁₂) in thermodynamic models (e.g., Renon-Prausnitz equation) .

Q. What methodologies are effective in reconciling conflicting solubility data for magnesium in hydrocarbon solvents at elevated temperatures?

- Methodological Answer : Standardize experimental protocols: (1) Use sealed autoclaves with inert liners to prevent oxidation, (2) calibrate temperature sensors (±0.1°C accuracy), and (3) validate purity of hydrocarbons (e.g., heptane) via gas chromatography. Compare results with computational predictions (COSMO-RS simulations) to identify systematic errors. Publish raw datasets, including solvent lot numbers and equilibration times, to facilitate meta-analyses .

Q. How can spectroscopic techniques resolve ambiguities in the interaction mechanisms between magnesium surfaces and butane during catalytic cracking?

- Methodological Answer : Combine in-situ FTIR (to track C-H bond cleavage) and XPS (to monitor Mg oxidation states). Design a flow reactor with controlled butane partial pressures (0.1–1 atm) and temperatures (300–500°C). Use Arrhenius plots to distinguish thermal vs. catalytic degradation pathways. Address contradictions in activation energy values by repeating experiments with varying Mg particle sizes (nanoscale vs. bulk) .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers analyze discrepancies in reported enthalpy values for magnesium-hydrocarbon reactions?

- Methodological Answer : Perform a systematic review of calorimetry studies, noting differences in reaction conditions (open vs. closed systems, solvent purity). Apply multivariate regression to identify confounding variables (e.g., moisture content, CO₂ contamination). Validate findings using ab-initio calculations (DFT) to isolate thermodynamic contributions from side reactions .

Q. What statistical approaches are recommended for validating phase behavior models in heptane-bitumen systems?

- Methodological Answer : Use the Akaike Information Criterion (AIC) to compare model fits (e.g., Peng-Robinson vs. PC-SAFT). Calculate confidence intervals for binary interaction parameters using Monte Carlo simulations. Publicly share datasets (e.g., Zenodo) to enable cross-validation and collaborative error analysis .

Properties

CAS No. |

194793-86-7 |

|---|---|

Molecular Formula |

C11H24Mg |

Molecular Weight |

180.61 g/mol |

IUPAC Name |

magnesium;butane;heptane |

InChI |

InChI=1S/C7H15.C4H9.Mg/c1-3-5-7-6-4-2;1-3-4-2;/h1,3-7H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |

InChI Key |

SGYFGZYTCSECSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC[CH2-].CCCCCC[CH2-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.